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Cat. No.: B3428363 Get Quote

Introduction to Solid Lipid Nanoparticles (SLNs)

Solid Lipid Nanoparticles (SLNs) are advanced colloidal drug carrier systems, representing an

alternative to traditional carriers like liposomes, polymeric nanoparticles, and emulsions.[1]

Comprised of a solid lipid core, these nanoparticles typically range in size from 50 to 1000 nm.

[2][3] The solid matrix protects incorporated drugs from degradation, allows for controlled and

sustained release, and can enhance the bioavailability of both lipophilic and hydrophilic drugs.

[2][3] Due to their composition of physiological lipids, SLNs are generally regarded as

biocompatible and have low toxicity.[4][5]

1-Tetradecanol (Myristyl Alcohol) as a Lipid Matrix

1-Tetradecanol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with

the formula CH₃(CH₂)₁₂CH₂OH.[6] It is a white, waxy solid at room temperature, making it a

suitable candidate for the solid lipid core of SLNs.[6] Its properties are well-documented, and it

is widely used in cosmetics for its emollient characteristics.[6]

The selection of the lipid is a critical factor in SLN formulation, influencing drug loading

capacity, release kinetics, and stability. While a wide array of lipids like triglycerides, other fatty

acids (e.g., stearic acid), and waxes have been explored for SLN preparation, 1-Tetradecanol
offers potential due to its defined melting point, biocompatibility, and history of use in topical

formulations.
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SLNs formulated with 1-Tetradecanol are promising for various routes of administration:

Topical and Dermal Delivery: Given 1-tetradecanol's emollient properties, SLNs made from

it could be particularly advantageous for topical applications, potentially enhancing skin

hydration while providing sustained release of an encapsulated active ingredient.[5][6]

Oral Drug Delivery: SLNs can protect drugs from the harsh environment of the

gastrointestinal tract and improve the oral bioavailability of poorly soluble compounds.[2]

Parenteral Administration: As colloidal carriers, SLNs can be used for intravenous drug

delivery, offering advantages in targeting and reducing side effects.[5]

The versatility of SLNs allows for the incorporation of a wide range of therapeutic agents, from

small molecules to larger biomolecules, making 1-tetradecanol-based SLNs a flexible platform

for drug development.[4][7]

Experimental Protocols
Protocol 1: Preparation of 1-Tetradecanol SLNs by Hot
High-Pressure Homogenization (HPH)
This protocol describes a common and scalable method for producing SLNs.

Materials:

1-Tetradecanol (Solid Lipid)

Active Pharmaceutical Ingredient (API)

Surfactant (e.g., Poloxamer 188, Tween 80, Soy Lecithin)

Purified Water

Procedure:

Preparation of the Lipid Phase:
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Melt the 1-Tetradecanol by heating it approximately 5-10°C above its melting point

(39°C).

Disperse or dissolve the accurately weighed API in the molten lipid. Maintain the

temperature to ensure the lipid remains molten.

Preparation of the Aqueous Phase:

Dissolve the surfactant in purified water.

Heat the aqueous phase to the same temperature as the lipid phase.

Formation of the Pre-emulsion:

Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., using

an Ultra-Turrax) for a few minutes.[8] This creates a hot oil-in-water (o/w) pre-emulsion.

High-Pressure Homogenization:

Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been

pre-heated to the same temperature.

Homogenize the mixture at high pressure (e.g., 500–1500 bar) for 3 to 5 cycles.[9] The

high shear forces break down the emulsion droplets to the nanometer range.

Cooling and Nanoparticle Formation:

Allow the resulting hot nanoemulsion to cool down to room temperature.

During cooling, the lipid recrystallizes, forming solid lipid nanoparticles with the API

encapsulated within the core.[8]

Protocol 2: Characterization of 1-Tetradecanol SLNs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

Method: Use Dynamic Light Scattering (DLS), often coupled with electrophoretic light

scattering for zeta potential, using an instrument like a Zetasizer.[10]
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Procedure:

Dilute the SLN dispersion with purified water to an appropriate concentration to avoid

multiple scattering effects.[11]

Place the diluted sample in a cuvette and insert it into the instrument.

Measure the particle size (Z-average), PDI, and zeta potential at a fixed angle (e.g., 90°)

and temperature (25°C).[10][11]

Perform measurements in triplicate to ensure reproducibility.

2. Entrapment Efficiency (EE) and Drug Loading (DL):

Method: Separation of free drug from the SLNs followed by quantification.

Procedure:

Separate the unencapsulated ("free") drug from the SLN dispersion. This can be done by

ultra-centrifugation or by using centrifugal filter units (e.g., Amicon®).

Collect the supernatant/filtrate containing the free drug.

Quantify the amount of free drug in the supernatant using a suitable analytical method

(e.g., UV-Vis Spectrophotometry, HPLC).

Calculate EE and DL using the following formulas:

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

3. In Vitro Drug Release Study:

Method: Dialysis bag diffusion technique.

Procedure:
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Place a known amount of the SLN dispersion into a dialysis bag with a specific molecular

weight cut-off (MWCO) that allows the free drug to pass through but retains the SLNs.[12]

Suspend the sealed bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) in

a beaker placed in a shaking water bath maintained at 37°C.[12]

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample of

the release medium and replace it with an equal volume of fresh medium to maintain sink

conditions.[12]

Analyze the drug concentration in the collected samples using an appropriate analytical

method.

Plot the cumulative percentage of drug released versus time to obtain the release profile.

Data Presentation
Table 1: Physicochemical Properties of 1-Tetradecanol

Property Value Reference

Synonyms
Myristyl alcohol, n-
Tetradecan-1-ol

[6][13]

Molecular Formula C₁₄H₃₀O [13][14]

Molecular Weight 214.39 g/mol [14]

Appearance White waxy solid [6]

Melting Point 39.5 °C (103.1 °F; 312.6 K) -

Boiling Point 289 °C (552 °F; 562 K) -

| Solubility | Practically insoluble in water |[6] |

Table 2: Representative Physicochemical Characteristics of SLNs Formulated with Solid Lipids

(Note: Data is compiled from studies using lipids similar to 1-tetradecanol to provide a

comparative baseline for expected results.)
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Drug Lipid(s)
Surfactan
t(s)

Particle
Size (nm)

PDI
Zeta
Potential
(mV)

Entrapme
nt
Efficiency
(%)

Doxorubi
cin
Derivativ
e

Behenic
acid

- 300 - 400 < 0.2 - ~85

Topotecan Tricaprin
Tween 80,

Span 20
~174 < 0.3 - ~90

Deferoxami

ne

Cholesterol

, Solid

Lipid

- 174 - - ~60

| Podophyllotoxin | Glyceryl behenate | - | - | - | - | - |
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Caption: Workflow for SLN preparation via hot high-pressure homogenization.
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Caption: Workflow for the characterization of solid lipid nanoparticles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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